molecular formula C8H10N2O2 B1604705 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione CAS No. 67279-23-6

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione

Cat. No.: B1604705
CAS No.: 67279-23-6
M. Wt: 166.18 g/mol
InChI Key: IQOSUJMDLDGCKD-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₂ It is a derivative of phthalazine and is known for its unique chemical structure and properties

Biochemical Analysis

Biochemical Properties

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione plays a crucial role in biochemical reactions, particularly as a non-competitive antagonist of AMPA receptors . It interacts with various enzymes and proteins, including those involved in neurotransmission. The compound binds to the transducer domains of AMPA receptors, inhibiting channel gating and thus reducing excitatory neurotransmission . This interaction is significant in the context of anticonvulsant activity, as it helps in managing epileptic seizures.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors leads to a decrease in excitatory neurotransmission, which can affect neuronal cells by reducing their excitability . This modulation of cell signaling pathways is crucial in the context of its anticonvulsant properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly AMPA receptors. The compound acts as a non-competitive antagonist, binding to the transducer domains of the receptors and inhibiting their ability to open the channel . This inhibition disrupts the conformational changes that occur in the ligand-binding domains, thereby reducing excitatory neurotransmission. Additionally, the compound may influence gene expression related to neurotransmission and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Long-term effects on cellular function have been observed, particularly in the context of its anticonvulsant properties. These effects include sustained inhibition of excitatory neurotransmission and potential neuroprotective benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant activity, providing protection against seizures . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmission and cellular metabolism. The compound’s influence on metabolic flux and metabolite levels is significant, particularly in the context of its anticonvulsant properties . Understanding these metabolic pathways is essential for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its therapeutic effects, particularly in the context of its anticonvulsant properties.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine, followed by hydrogenation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione has a wide range of applications in scientific research:

Properties

IUPAC Name

2,3,5,6,7,8-hexahydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOSUJMDLDGCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310669
Record name 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67279-23-6
Record name 67279-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of hydrazine (392 μL, 13.1 mmol) in water (6 mL) and HOAc (2 mL) is added 4,5,6,7-tetrahydro-isobenzofuran-1,3-dione (2 g, 13.1 mmol). The reaction mixture is refluxed for 3 h, then cooled down to room temperature and the precipitate is collected by filtration, washed with water and dried under vacuum oven to give 2,3,5,6,7,8-hexahydro-phthalazin-1,4-dione (compound 10d) (2.09 g, 95.7%). m/z=167.05 [M+1]
Quantity
392 μL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3,4,5,6-Tetrahydrophthalic anhydride (25 g, 0.164 mol) was dissolved in 40% aqueous acetic acid (500 ml) with sodium acetate trihydrate (26.8 g, 0.197 mol) and hydrazine hydrate (9.58 ml, 0.197 mol). The reaction mixture was heated under reflux overnight and then allowed to cool. The resulting solid was collected by filtration, washed with water and diethyl ether and dried in vacio to give the title-product (23 g, 84%), 1H NMR (250 MHz, d6-DMSO) δ1.64 (4 H, br s, 2 of CH2), 2.34 (4 H, br s, 2 of CH2), 11.30 (2 H, br s, 2 of NH); MS (ES+) m/e 167 [MH]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
9.58 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

A mixture of 3,4,5,6-tetrahydrophthalic anhydride (3.5 g, 23 mmol), hydrazine hydrate (2.0 mL), sodium acetate (15.4 g, 188 mmol) in 100 mL of acetic acid is heated at 100° C. overnight. Upon cooling, a white solid is formed and collected by filtration. The solid is washed with water and dried to give 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione. The solid is taken up in 15 mL of POCl3. The resultant mixture is heated at reflux overnight. After cooled, the excess POCl3 is removed under reduced pressure. Crushed ice is added to the residue followed by careful addition of solid Na2CO3 to pH 9. The product is extracted with EtOAc twice. The combined extract is washed with brine, dried and concentrated. The residue is purified by flash silica gel column (Hexanes/EtOAc 4:1) to give 1,4-dichloro-5,6,7,8-tetrahydro-phthalazine as a white solid. 1H NMR: (CDCl3) 2.74 (m, 4H), 1.87 (m, 4H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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